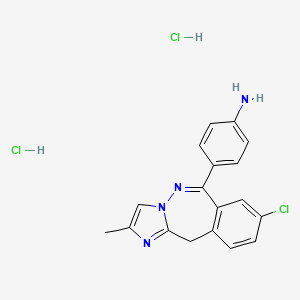
(Ac)Phe-Lys(Alloc)-PABC-PNP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Ac)Phe-Lys(Alloc)-PABC-PNP is a useful chemical linker in antibody drug conjugates.
科学的研究の応用
Enhancing Efficacy in Gastric Cancer Treatment
A novel prodrug of doxorubicin, Ac-Phe-Lys-PABC-ADM, has been designed to deliver free doxorubicin, relying on cathepsin B to reduce side effects. This prodrug has been examined for its antitumor effect and toxicities against gastric cancer peritoneal carcinomatosis, showing enhanced efficacy with reduced toxicity (Shao et al., 2012).
Inducing Cell Death via ERK1/2 Pathway
Ac-Phe-Lys-PABC-ADM has shown effects on the MGC-803 cell line and the ERK1/2 signaling pathway. The prodrug triggered dose-dependent cytotoxicity and significantly reduced cell viability, indicating its potential in inducing cell death via the ERK1/2 pathway (Li Yan, 2013).
Release of Doxorubicin from Internalizing Immunoconjugates
Studies have investigated using lysosomally cleavable dipeptides, including Phe-Lys, for the release of doxorubicin from internalizing immunoconjugates. This approach demonstrates rapid and quantitative drug release, showing promise in delivering doxorubicin selectively to antigen-expressing carcinomas (Dubowchik et al., 2002).
Mitochondria-Centered Apoptosis in Gastric Cancer Cells
Ac-Phe-Lys-PABC-DOX (PDOX), another smart doxorubicin prodrug, has been investigated for its molecular mechanisms of action using MGC-803 gastric cancer cells. It has shown to cause mitochondria-centered intrinsic apoptosis involving reactive oxidative stress and the ERK1/2 signaling pathway, highlighting its potential as an effective anticancer agent (Zhong et al., 2013).
Albumin-Binding Prodrug of Doxorubicin
An albumin-binding prodrug of doxorubicin, incorporating a maleimide moiety and a PABC spacer coupled to Phe-Lys, was evaluated for its antitumor activity. This prodrug, once bound to albumin, was effectively cleaved by cathepsin B, releasing doxorubicin and exhibiting superior antitumor activity compared to doxorubicin alone (Abu Ajaj et al., 2009).
特性
分子式 |
C35H39N5O10 |
|---|---|
分子量 |
689.71 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-hydroxy-N-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1191533.png)
![3-[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B1191535.png)
![1-butyryl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B1191539.png)
![3-methyl-6-oxo-1-phenyl-4-(3-pyridinyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191541.png)





